molecular formula C15H15N3O2 B1192844 HD-800

HD-800

Cat. No. B1192844
M. Wt: 269.3
InChI Key: UVZUIESPIIIPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HD-800 is a high affinity and selective colchicine site tubuline inhibitor amenable to radiolabel with C-11, a positron emitting isotope.

Scientific Research Applications

1. Electronics and Semiconductor Applications

  • GaN-Based Hybrid-Drain-Embedded Gate Injection Transistor (HD-GIT)
    • Research on HD-GITs shows suppression of current collapse up to 800V, crucial for high-voltage electronic applications. This is achieved through a novel device structure that includes an additional p-GaN layer, significantly reducing negative charging in the gate-drain access region (Tanaka et al., 2015).

2. Geological and Environmental Research

  • Integrated HD-4002B Well Logger in Deep Scientific Drilling
    • The HD-4002 B logger, designed for deep drilling projects in geological research, particularly uranium exploration, can reach depths of 3000 meters. It utilizes advanced sealing and insulation techniques suitable for high-pressure and high-temperature conditions, which was successfully tested in a deep uranium scientific borehole (Xu Chuangu, 2015).

3. Atmospheric Science and Meteorology

  • High Definition Clouds and Precipitation for Advancing Climate Prediction (HD(CP)2)
    • The HD(CP)2 initiative focuses on archiving atmospheric measurement data, providing a quality-managed and accessible online archive. This project underlines the importance of sophisticated data management in climate and atmospheric research (Stamnas et al., 2016).

4. High-Performance Computing and Data Management

  • Toolkits for Construction and Execution of Scientific Service-Oriented Application
    • Research emphasizes the development of automated toolkits for creating and running scientific applications in high-capacity computing environments. These tools enable subject domain experts to access high-capacity resources without extensive knowledge of computing architecture (Bychkov et al., 2017).
  • SDS@hd – Scientific Data Storage
    • SDS@hd is a central storage service for large-scale scientific data, offering fast and secure file system storage capabilities. It caters to researchers needing fast data access, especially for a large number of small files, and adheres to data protection requirements through encryption and secure transfer protocols (Baumann et al., 2018).

5. Molecular and Chemical Research

  • Molecular Ions in the Rovibrational Ground State
    • HD+ ions have been prepared in their lowest vibrational and rotational level using a laser-cooling scheme. This method is significant for fields ranging from metrology to astrochemistry, offering a new approach for exploring molecular targets in well-defined quantum states (Schneider et al., 2010).

properties

Product Name

HD-800

Molecular Formula

C15H15N3O2

Molecular Weight

269.3

IUPAC Name

N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3O2/c1-10-8-20-15-13(10)14(16-9-17-15)18(2)11-4-6-12(19-3)7-5-11/h4-9H,1-3H3

InChI Key

UVZUIESPIIIPQW-UHFFFAOYSA-N

SMILES

CC1=COC2=NC=NC(N(C3=CC=C(OC)C=C3)C)=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HD800;  HD 800;  HD-800

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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